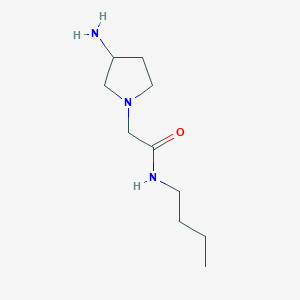

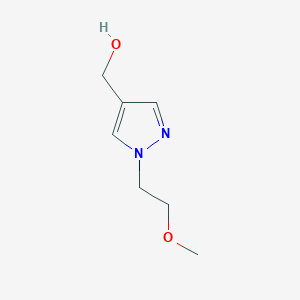

2-(3-aminopyrrolidin-1-yl)-N-butylacetamide

説明

Pyrrolidine is a five-membered heterocyclic compound that contains nitrogen . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with one nitrogen atom . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For example, the compound “2-(3-aminopyrrolidin-1-yl)acetic acid dihydrochloride” has a molecular weight of 217.09 .科学的研究の応用

Chiral Separation Techniques

2-(3-aminopyrrolidin-1-yl)-N-butylacetamide: is utilized in chiral separation methods such as chromatography and electrophoresis. These techniques are crucial for isolating enantiomers from racemic mixtures, which is essential in drug development, quality control, environmental analysis, and chemical synthesis . The compound’s ability to form adducts with enantiomeric analytes enhances the separation efficiency of these methods.

Analysis of Chiral Pharmaceuticals

The compound plays a significant role in the analysis of chiral drugs, particularly in capillary electrophoresis (CE). CE is known for its high separation efficiency, rapid analysis times, and compatibility with various detection techniques . This application is vital for ensuring regulatory compliance and facilitating improved therapeutic outcomes.

High-Performance Liquid Chromatography (HPLC)

In HPLC, 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide is used as a chiral stationary phase to separate enantiomers based on their differential interactions. This allows for the quantification of individual enantiomeric concentrations, highlighting the compound’s importance in chiral drug analysis due to its excellent resolution and sensitivity .

Enantiomeric Analysis of NSAIDs

The resolution and analysis of nonsteroidal anti-inflammatory drugs (NSAIDs) are of great importance due to their chiral nature. 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide aids in the enantiomeric analysis of NSAIDs, providing insights into their pharmacokinetics, pharmacodynamics, and potential interactions. This contributes to drug design, optimization, and personalized medicine .

Microfluidics Systems

Microfluidics systems, which have revolutionized chiral separation, benefit from the use of 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide . The compound’s properties allow for miniaturization, precise fluid control, and high throughput in these systems .

Drug Discovery and Design

The pyrrolidine ring, a component of 2-(3-aminopyrrolidin-1-yl)-N-butylacetamide , is widely used in medicinal chemistry. It is a versatile scaffold for creating biologically active compounds with target selectivity. The stereogenicity of the pyrrolidine ring influences the biological profile of drug candidates, making it a valuable tool in drug discovery and design .

Safety and Hazards

将来の方向性

The future directions in the research and development of pyrrolidine derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the design of these compounds, which could involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

特性

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)-N-butylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-2-3-5-12-10(14)8-13-6-4-9(11)7-13/h9H,2-8,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEFEWVLCFFUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)

![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)

![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)

![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)

![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)

![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)

![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)

![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)

![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)

![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)